molecular formula C10H17Li3O7P2 B12813281 Geranyl pyrophosphate xlithium salt

Geranyl pyrophosphate xlithium salt

Cat. No.: B12813281
M. Wt: 332.1 g/mol
InChI Key: ULLRUOGMGGDHPO-ICWQEWPPSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Geranyl pyrophosphate xlithium salt can be synthesized in the laboratory from geraniol. The synthesis involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate by the enzyme geranyl pyrophosphate synthase . The reaction typically requires the presence of magnesium ions (Mg²⁺) as a cofactor to facilitate the enzymatic activity .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial synthesis. This method utilizes genetically engineered microorganisms to produce the compound in large quantities. The microbial synthesis approach is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Geranyl pyrophosphate xlithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various terpenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate .

Scientific Research Applications

Geranyl pyrophosphate xlithium salt has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various terpenes and terpenoids.

    Biology: The compound plays a crucial role in the biosynthesis of essential biomolecules.

    Medicine: It is studied for its potential therapeutic applications, including its role in the biosynthesis of cholesterol and other sterols.

    Industry: This compound is used in the production of fragrances, flavors, and biofuels

Mechanism of Action

The mechanism of action of geranyl pyrophosphate xlithium salt involves its role as a substrate for various enzymes in the isoprenoid biosynthesis pathway. The compound is converted into longer prenyl chains, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, through a series of enzymatic reactions. These longer chains are then used to synthesize various terpenes and terpenoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geranyl pyrophosphate xlithium salt is unique due to its specific role as an intermediate in the biosynthesis of monoterpenes. Its ability to undergo various chemical reactions and form a wide range of products makes it a versatile compound in both biological and industrial applications .

Properties

Molecular Formula

C10H17Li3O7P2

Molecular Weight

332.1 g/mol

IUPAC Name

trilithium;[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H20O7P2.3Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);;;/q;3*+1/p-3/b10-7+;;;

InChI Key

ULLRUOGMGGDHPO-ICWQEWPPSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C

Canonical SMILES

[Li+].[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C

Origin of Product

United States

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